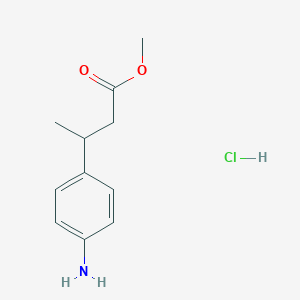

Methyl3-(4-aminophenyl)butanoatehydrochloride

Description

Methyl 3-(4-aminophenyl)butanoate hydrochloride is a chemically modified ester derivative featuring a 4-aminophenyl group attached to a butanoate backbone, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized as a pharmaceutical intermediate in synthesizing bioactive molecules, such as benzothiazole-based sulfonamides and heterocyclic derivatives . Its structural uniqueness lies in the para-substituted amino group on the phenyl ring, which influences electronic properties and reactivity. Synthetically, it can be prepared via condensation reactions involving substituted aminophenyl precursors and sulfonyl chlorides in the presence of pyridine and acetic anhydride .

Properties

IUPAC Name |

methyl 3-(4-aminophenyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWMJQZSEUCASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-aminophenyl)butanoate hydrochloride typically involves the esterification of 3-(4-aminophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of methyl 3-(4-aminophenyl)butanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(4-aminophenyl)butanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(4-aminophenyl)butanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, affecting their activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Positional Isomers and Chain-Length Variants

Methyl 3-(4-aminophenyl)butanoate hydrochloride is often compared to positional isomers and analogs with varying alkyl chain lengths. Key examples include:

- Salt vs. Free Base: The hydrochloride salt enhances aqueous solubility, making the target compound more suitable for intravenous formulations compared to its non-salt counterpart .

- Substituent Position: Meta-substituted analogs (e.g., 3-aminophenyl derivatives) demonstrate distinct electronic profiles, altering reactivity in nucleophilic substitution reactions .

Functional Group Modifications

- Ester vs. Acid: Compounds like 4-(3-aminophenyl)butanoic acid hydrochloride (CAS 1329613-52-6) replace the ester group with a carboxylic acid, increasing polarity but reducing membrane permeability .

Pharmacological Relevance

- Structural analogs with shorter chains (e.g., propanoate derivatives) show reduced metabolic stability in hepatic microsome assays, highlighting the importance of chain length in drug design .

- Meta-substituted variants (e.g., 3-aminophenylbutanoic acid hydrochloride) exhibit weaker binding to serotonin receptors compared to para-substituted derivatives, underscoring the role of substituent positioning .

Physicochemical Properties

- Solubility : The hydrochloride salt increases water solubility (>50 mg/mL) compared to free-base esters (<10 mg/mL), critical for formulation development .

- Stability : Hydrochloride salts demonstrate superior thermal stability (decomposition >200°C) versus free amines, as observed in thermogravimetric analyses .

Biological Activity

Methyl 3-(4-aminophenyl)butanoate hydrochloride is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(4-aminophenyl)butanoate hydrochloride possesses a unique chemical structure that facilitates various interactions with biological macromolecules. The presence of an amine group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The compound is synthesized through the esterification of 3-(4-aminophenyl)butanoic acid with methanol, typically using acid catalysts under reflux conditions .

The mechanism by which methyl 3-(4-aminophenyl)butanoate hydrochloride exerts its biological effects involves:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction can influence various biochemical pathways, particularly those involved in drug metabolism.

- Receptor Binding : Its structural features enable it to interact with various receptors, potentially affecting signal transduction pathways within cells .

Therapeutic Applications

Research has indicated several therapeutic potentials for methyl 3-(4-aminophenyl)butanoate hydrochloride:

- Neuropathic Pain : Studies have explored its role as an inhibitor of GABA transporters, which are critical in the modulation of pain pathways. Compounds structurally related to methyl 3-(4-aminophenyl)butanoate have shown promise in reducing neuropathic pain in rodent models .

- Drug Metabolism : It has been noted for its inhibitory effect on cytochrome P450 enzymes (CYP1A2), which plays a significant role in drug metabolism. This property is essential for understanding potential drug-drug interactions and optimizing therapeutic regimens .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that methyl 3-(4-aminophenyl)butanoate hydrochloride can significantly inhibit GABA uptake in HEK293 cells expressing mouse GABA transporters (mGAT1–4). The most notable inhibitory potency was observed with mGAT4, highlighting its potential as a therapeutic agent for conditions like neuropathic pain .

In Vivo Studies

Animal studies have shown that derivatives of methyl 3-(4-aminophenyl)butanoate can effectively reduce pain responses in models of chemotherapy-induced neuropathic pain. These findings are crucial as they provide a foundation for future clinical trials aimed at evaluating the efficacy and safety of this compound in humans .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-(4-aminophenyl)butanoate hydrochloride?

- Methodology :

- Esterification : React 3-(4-aminophenyl)butanoic acid with methanol under acidic conditions (e.g., HCl gas or H₂SO₄ as a catalyst). Monitor reaction progress via TLC (Rf value comparison) .

- Protection of amine : Use Boc-protecting groups to prevent side reactions during esterification. Deprotect with HCl post-reaction to yield the hydrochloride salt .

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography with silica gel (eluent: ethyl acetate/hexane) .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Analyze aromatic protons (δ 6.5–7.5 ppm for the 4-aminophenyl group) and ester methyl groups (δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass) .

- FTIR : Identify ester C=O stretch (~1740 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for amine) .

Q. What methods are used to assess purity for research-grade material?

- Quantitative Analysis :

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity ≥98% is acceptable for pharmacological studies .

- Elemental Analysis (EA) : Compare experimental C/H/N values with theoretical calculations (deviation <0.3%) .

Advanced Research Questions

Q. How can low yields in the esterification step be addressed?

- Optimization Strategies :

- Reaction Conditions : Increase temperature (reflux in 2-butanone) or extend reaction time (8–12 hours) .

- Coupling Agents : Use DCC/DMAP to activate carboxylic acids for ester formation, improving efficiency .

- Byproduct Removal : Extract unreacted starting materials with NaOH (5% solution) during workup .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- Troubleshooting :

- Impurity Profiling : Run HPLC-MS to identify byproducts (e.g., unreacted acid or Boc-protected intermediates) .

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign overlapping aromatic or methylene signals .

- X-ray Crystallography : Resolve ambiguities in solid-state structure (if single crystals are obtainable) .

Q. What experimental approaches are used to study its interactions with biological targets (e.g., receptors)?

- Pharmacological Assays :

- Radioligand Binding : Determine binding affinity (Ki) for receptors like 5-HT1B using tritiated ligands (e.g., [³H]CP94253 as a reference) .

- Functional Assays : Measure cAMP inhibition (for GPCR targets) in transfected HEK293 cells .

- Solubility Optimization : Use DMSO stock solutions (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

Q. How to address poor aqueous solubility in in vitro assays?

- Formulation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.